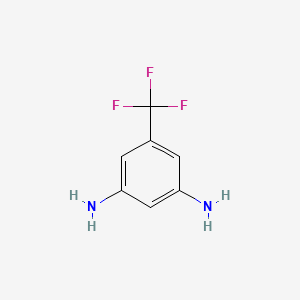

3,5-Diaminobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSXRDLXTFEHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073170 | |

| Record name | 1,3-Benzeneamine, 5-[(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-53-6 | |

| Record name | 3,5-Diaminobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Benzotrifluorodiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzeneamine, 5-[(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)benzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-BENZOTRIFLUORODIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z89RD529KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Diaminobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diaminobenzotrifluoride is a fluorinated aromatic diamine that serves as a crucial monomer in the synthesis of high-performance polymers, particularly polyimides. The incorporation of the trifluoromethyl group imparts unique and desirable properties to the resulting polymers, including enhanced thermal stability, improved solubility, lower dielectric constants, and optical transparency. These characteristics make polyimides derived from this compound valuable materials in the aerospace and electronics industries. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and its application in polymer chemistry.

Core Chemical Properties

This compound is a solid at room temperature with a brownish appearance. Its core chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇F₃N₂ | N/A |

| Molecular Weight | 176.14 g/mol | N/A |

| CAS Number | 368-53-6 | [1] |

| Melting Point | 87-89 °C | [1] |

| Boiling Point | 275.0 ± 40.0 °C (Predicted) | [1] |

| Density | 1.2773 g/cm³ (Estimate) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| pKa | 3.66 ± 0.10 (Predicted) | [1] |

Synthesis and Purification

Synthesis of this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 4-chloro-3,5-dinitrobenzotrifluoride. This process involves the reduction of the two nitro groups to amino groups and the simultaneous removal of the chlorine atom (dechlorination).

Experimental Protocol:

Materials:

-

4-chloro-3,5-dinitrobenzotrifluoride

-

Methanol

-

Magnesium oxide (MgO)

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Parr hydrogenator or a similar hydrogenation apparatus

Procedure:

-

In a Parr hydrogenator bottle, prepare a solution of 4-chloro-3,5-dinitrobenzotrifluoride in methanol.

-

To this solution, add magnesium oxide and the 5% palladium on carbon catalyst. The magnesium oxide acts as a base to neutralize the hydrogen chloride formed during the dechlorination step, which can otherwise poison the catalyst.

-

Seal the hydrogenator and purge it with nitrogen gas before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at a controlled temperature (e.g., holding at 80 °C). The reaction is exothermic, and the temperature may rise.

-

Monitor the reaction progress by measuring the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst and magnesium oxide.

-

The resulting filtrate contains the this compound product in methanol.

-

The product can be isolated by evaporating the methanol. Further purification can be achieved through distillation.

Reaction Monitoring: The progress of the synthesis can be monitored by gas chromatography to determine the conversion of the starting material and the formation of the desired product, as well as any byproducts.

Purification of this compound

A common impurity in the synthesis of this compound is 4-chloro-3,5-diaminobenzotrifluoride. Due to their similar boiling points and crystallization properties, separating these two compounds can be challenging. A selective precipitation method using hydrochloric acid is an effective purification technique.

Experimental Protocol:

Materials:

-

Crude this compound (containing 4-chloro-3,5-diaminobenzotrifluoride impurity)

-

Organic solvent (e.g., ethyl acetate)

-

Aqueous hydrochloric acid (HCl)

-

Base (e.g., sodium hydroxide solution)

Procedure:

-

Dissolve the crude mixture of this compound and the chloro-impurity in a suitable organic solvent like ethyl acetate.

-

Add an aqueous solution of hydrochloric acid to the organic solution.

-

The this compound will preferentially form its hydrochloride salt, which is soluble in the aqueous phase. The less basic 4-chloro-3,5-diaminobenzotrifluoride will remain in the organic phase.

-

Separate the aqueous and organic layers.

-

To recover the purified this compound, neutralize the aqueous layer containing the hydrochloride salt with a base. This will precipitate the free diamine.

-

The precipitated this compound can then be collected by filtration, washed with water, and dried.

Spectral Data

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the amine protons. The aromatic protons on the trifluoromethyl-substituted ring will likely appear as complex multiplets due to proton-proton and proton-fluorine coupling. The amine protons will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to carbon-fluorine coupling. The carbons bonded to the amino groups will also have characteristic chemical shifts.

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present. The strong C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (176.14 g/mol ). Fragmentation patterns would likely involve the loss of amino groups and the trifluoromethyl group.

Applications in Polymer Synthesis

The primary application of this compound is as a monomer in the synthesis of fluorinated polyimides. These polymers are typically prepared via a two-step polycondensation reaction with an aromatic dianhydride, such as pyromellitic dianhydride (PMDA).

General Experimental Protocol for Polyimide Synthesis:

Step 1: Poly(amic acid) Formation

-

In a dry, nitrogen-purged reaction vessel, dissolve this compound in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

-

Cool the solution in an ice bath.

-

Gradually add an equimolar amount of the dianhydride (e.g., PMDA) to the stirred solution.

-

Allow the reaction to proceed at a low temperature and then at room temperature for several hours to form a viscous poly(amic acid) solution.

Step 2: Imidization The poly(amic acid) is then converted to the final polyimide through cyclodehydration. This can be achieved by two methods:

-

Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate to form a film. The film is then heated in a stepwise manner to high temperatures (e.g., up to 300 °C) under a nitrogen atmosphere to effect the cyclization and removal of water.

-

Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine (e.g., pyridine), is added to the poly(amic acid) solution. The reaction is typically carried out at room temperature and results in the precipitation of the polyimide.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile monomer for the synthesis of high-performance fluorinated polyimides. Its unique chemical structure provides a pathway to materials with exceptional thermal and mechanical properties, making them suitable for demanding applications in various technological fields. This guide has provided a comprehensive overview of its chemical properties, detailed synthesis and purification protocols, and its primary application in polymer chemistry, serving as a valuable resource for researchers and professionals in the field.

References

A Comprehensive Technical Guide to 3,5-Diaminobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of 3,5-Diaminobenzotrifluoride (CAS No. 368-53-6), a key fluorinated aromatic diamine. It serves as a critical building block in the synthesis of high-performance polymers and as a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This guide details its physicochemical properties, synthesis protocols, key applications, and safety information, presented for the technical professional.

Core Physicochemical Properties

This compound, also known as 5-(Trifluoromethyl)-1,3-benzenediamine, is an organic compound characterized by a benzene ring substituted with two amino groups and a trifluoromethyl group.[1] The trifluoromethyl group significantly influences the compound's properties, enhancing lipophilicity, thermal stability, and biological activity in derivative molecules.[1]

| Property | Value | Reference |

| CAS Number | 368-53-6 | [2][3] |

| Molecular Formula | C₇H₇F₃N₂ | [1][2] |

| Molecular Weight | 176.14 g/mol | [2][3] |

| Appearance | Brown Solid | [3] |

| Melting Point | 87-89 °C | [2][3] |

| Boiling Point | 275.0 ± 40.0 °C (Predicted) | [3][4] |

| Solubility | Slightly soluble in DMSO and Methanol | [3][5] |

| pKa | 3.66 ± 0.10 (Predicted) | [3][5] |

| InChI Key | KZSXRDLXTFEHJM-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=C(C=C(C(=C1)N)N)C(F)(F)F | [2] |

Synthesis Pathway

A prevalent and advantageous method for synthesizing this compound involves the catalytic hydrogenation of 4-chloro-3,5-dinitrobenzotrifluoride. This starting material is commercially available, making the process viable for larger-scale production.[6][7] The process achieves simultaneous reduction of the two nitro groups and hydrodechlorination of the chlorine atom from the aromatic ring.[7]

Applications

The unique combination of amino and trifluoromethyl functionalities makes this compound a valuable monomer in materials science and a versatile intermediate in organic synthesis.[1]

High-Performance Polymers

The primary application of this compound is in the synthesis of fluorinated polyimides.[4] These polymers are produced through polycondensation reactions with various aromatic dianhydrides. The incorporation of the -CF₃ group imparts several desirable characteristics to the resulting polyimides, making them suitable for demanding applications in the aerospace and electronics industries.[1]

Role in Drug Development and Agrochemicals

The trifluoromethyl group is a key structural motif in many modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and cell membrane permeability. While this compound is not typically a final active pharmaceutical ingredient (API), it serves as a crucial starting material for creating libraries of novel fluorinated compounds for drug discovery. Its diamine structure allows for the synthesis of a wide range of derivatives, such as pyrazoles and triazines, which are evaluated for various biological activities.[8][9] For instance, trifluoromethyl-substituted phenyl groups are present in drugs like the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[8]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the catalytic hydrogenation method.[7]

-

Reactor Setup : Charge a suitable hydrogenation reactor (e.g., a Parr hydrogenator) with a solution of 4-chloro-3,5-dinitrobenzotrifluoride (1 part by weight) in methanol (10 parts by volume).

-

Addition of Reagents : Add magnesium oxide (MgO, ~0.16 parts by weight) as a base to neutralize HCl formed during the reaction, and a 5% palladium on carbon catalyst (Pd/C, ~0.04 parts by dry weight).

-

Hydrogenation : Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to approximately 20-22 bar (300 psig).

-

Reaction Conditions : Heat the mixture to 80-125 °C. The reaction is exothermic; monitor and control the temperature. Maintain the reaction for 1-2 hours until hydrogen uptake ceases.

-

Work-up : Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst and MgO.

-

Purification : Concentrate the filtrate by solvent evaporation under reduced pressure. The resulting crude product can be purified by distillation to yield this compound with high purity (>99%).[7]

-

Analysis : Monitor the reaction progress and final product purity by gas chromatography (GC).[7]

Analytical Method: Gas Chromatography (GC)

This is a representative protocol for the purity analysis of this compound.

-

Sample Preparation : Dissolve an accurately weighed sample (~25 mg) in a suitable solvent like methanol or acetonitrile to a final concentration of 1 mg/mL.

-

Instrumentation : Use a gas chromatograph equipped with a Flame Ionization Detector (FID).

-

GC Column : A capillary column suitable for aromatic amines, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas : Use Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Temperature Program :

-

Inlet Temperature : 250 °C

-

Detector Temperature : 280 °C

-

Oven Program : Start at 100 °C, hold for 2 minutes. Ramp up to 250 °C at a rate of 15 °C/min. Hold at 250 °C for 5 minutes.

-

-

Injection : Inject 1 µL of the prepared sample in split mode (e.g., 50:1 split ratio).

-

Data Analysis : Identify the peak corresponding to this compound by its retention time. Calculate purity based on the peak area percentage relative to all detected peaks.

Safety and Handling

This compound is classified as an irritant and harmful substance. Proper personal protective equipment (PPE) and engineering controls are essential when handling this compound.

| Hazard Category | GHS Classification & Precautionary Statements |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowed. H318: Causes serious eye damage. |

| Precautionary Statements | P280 : Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[10] |

| First Aid (Skin) | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[10] |

| First Aid (Ingestion) | If swallowed, call a poison control center or doctor immediately. Do NOT induce vomiting. Rinse mouth.[11] |

| Storage | Store under an inert gas (nitrogen or Argon) at 2–8 °C. Keep container tightly closed in a dry and well-ventilated place.[3][5] |

| WGK (Germany) | 3 (Highly hazardous for water) |

Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling, storage, or use.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. jelsciences.com [jelsciences.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. data.epo.org [data.epo.org]

- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3,5-Diaminobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diaminobenzotrifluoride is a crucial building block in the synthesis of a wide array of pharmaceuticals and advanced polymers. Its unique trifluoromethyl and diamino functionalities impart desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity to target molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on detailed experimental protocols, quantitative data analysis, and process workflows. The predominant and most efficient method involves the catalytic hydrogenation of dinitro precursors, a process that has been optimized to achieve high yields and purity.

Introduction

The synthesis of fluorinated organic compounds is of significant interest in medicinal chemistry and materials science. The trifluoromethyl group, in particular, can dramatically alter the physical, chemical, and biological properties of a molecule. This compound serves as a versatile intermediate, with its two primary amine groups providing reactive sites for a variety of chemical transformations, including acylation, alkylation, and diazotization.[1] This guide focuses on the most prevalent and practical synthetic methodology for obtaining this key intermediate.

Primary Synthetic Pathway: Catalytic Hydrogenation

The most common and industrially viable method for the synthesis of this compound is the reduction of 3,5-dinitrobenzotrifluoride or its halogenated derivatives. Catalytic hydrogenation is the preferred reduction method due to its efficiency, cleanliness, and high yields.

A key starting material for this process is 4-chloro-3,5-dinitrobenzotrifluoride, which is commercially available.[2] The synthesis involves the simultaneous reduction of the two nitro groups and the hydrogenolysis of the chlorine atom.

Reaction Workflow

The general workflow for the synthesis of this compound from 4-chloro-3,5-dinitrobenzotrifluoride is depicted below. This process involves the catalytic hydrogenation in the presence of a base to neutralize the hydrogen chloride byproduct, which would otherwise poison the catalyst.

Quantitative Data Summary

The yield of this compound is highly dependent on the reaction conditions, including the choice of catalyst, base, solvent, and temperature. The following table summarizes quantitative data from various experimental setups.

| Starting Material | Catalyst | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 4-chloro-3,5-dinitrobenzotrifluoride | 5% Pd/C | MgO (4) | Methanol | 72-75 | 36 min | 94 | [3] |

| 4-chloro-3,5-dinitrobenzotrifluoride | 5% Pd/C | MgO | Methanol | 80 | 1.5 h | 87 | [3] |

| 4-chloro-3,5-dinitrobenzotrifluoride | 5% Pd/C | MgO | Methanol | Not specified | Not specified | 97 | [3] |

| N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | 10% Pd/C | - | Ethanol | 25 | 6 h | 97 | [4] |

Experimental Protocols

Synthesis of this compound from 4-chloro-3,5-dinitrobenzotrifluoride

This protocol is adapted from a patented procedure which demonstrates a high-yield synthesis.[3]

Materials:

-

4-chloro-3,5-dinitrobenzotrifluoride

-

Methanol

-

5% Palladium on Carbon (Pd/C) catalyst

-

Magnesium Oxide (MgO)

-

Hydrogen gas

-

Nitrogen gas (for inerting)

Equipment:

-

Autoclave or a suitable hydrogenation reactor equipped with a stirrer, gas inlet, and temperature control.

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reactor Charging: In a suitable hydrogenation reactor, a mixture of 4-chloro-3,5-dinitrobenzotrifluoride, methanol, 5% palladium on carbon catalyst, and at least one equivalent of magnesium oxide is prepared. A typical ratio is 4 to 6 g of catalyst (dry weight) per 100 g of the starting material.[3] The concentration of 4-chloro-3,5-dinitrobenzotrifluoride in methanol can be up to 17%.[3]

-

Inerting: The reactor is sealed and purged with nitrogen gas to remove air.

-

Hydrogenation: The nitrogen is replaced with hydrogen gas. The reaction mixture is stirred and heated to a temperature between room temperature and 125°C.[3] The reaction is exothermic, and the temperature may rise. The reaction is monitored until the consumption of hydrogen ceases.

-

Work-up: After the reaction is complete, the reactor is cooled to room temperature and purged with nitrogen. The reaction mixture is filtered to remove the palladium catalyst and magnesium oxide.

-

Isolation and Purification: The methanol is removed from the filtrate by evaporation under reduced pressure. The crude this compound can then be purified by distillation.[3]

Reaction Mechanism and Role of Reagents

The core of the synthesis is the reduction of the nitro groups and the hydrogenolysis of the carbon-chlorine bond.

References

An In-Depth Technical Guide to the Molecular Structure of 3,5-Diaminobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3,5-Diaminobenzotrifluoride (DABTF). While a complete experimental dataset for its spectroscopic and crystallographic characterization is not publicly available, this document compiles the existing information and provides a detailed synthesis protocol.

Chemical Identity and Physical Properties

This compound, also known as 5-(Trifluoromethyl)-1,3-phenylenediamine, is an aromatic amine containing a trifluoromethyl group. This substitution pattern imparts unique electronic properties to the molecule, making it a valuable building block in the synthesis of high-performance polymers and pharmaceutical intermediates.[1]

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-(Trifluoromethyl)benzene-1,3-diamine | N/A |

| Synonyms | 5-(Trifluoromethyl)-1,3-phenylenediamine, 3,5-Diaminotrifluorotoluene | [2] |

| CAS Number | 368-53-6 | [1][2][3] |

| Molecular Formula | C₇H₇F₃N₂ | [1] |

| Molecular Weight | 176.14 g/mol | [1] |

| Melting Point | 87-89 °C | [1] |

| Boiling Point | 275.0 ± 40.0 °C (Predicted) | [1] |

| Appearance | Brown Solid | [1] |

Molecular Structure

The molecular structure of this compound consists of a central benzene ring substituted with two amino groups (-NH₂) at positions 3 and 5, and a trifluoromethyl group (-CF₃) at position 1. The strong electron-withdrawing nature of the trifluoromethyl group influences the electron density of the aromatic ring and the basicity of the amino groups.

Caption: 2D representation of the this compound molecular structure.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Ar-H | 6.0 - 7.0 | s, m | Protons on the aromatic ring. |

| -NH₂ | 3.5 - 5.0 | br s | Chemical shift can vary with solvent and concentration. |

| ¹³C NMR | |||

| Ar-C | 100 - 150 | Aromatic carbons. | |

| Ar-C-CF₃ | 120 - 140 | q | Carbon attached to the -CF₃ group will show quartet splitting due to C-F coupling. |

| Ar-C-NH₂ | 140 - 150 | Carbons attached to the amino groups. |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300 - 3500 | N-H | Stretching (asymmetric and symmetric) |

| 1600 - 1650 | N-H | Bending (scissoring) |

| 1100 - 1350 | C-F | Stretching (strong) |

| 1550 - 1600 | C=C | Aromatic ring stretching |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 176 | [M]⁺ (Molecular Ion) |

| 157 | [M - F]⁺ |

| 107 | [M - CF₃]⁺ |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the catalytic hydrogenation of 4-chloro-3,5-dinitrobenzotrifluoride. The following protocol is adapted from a patented method.

Reaction Scheme:

References

physical properties of 3,5-Diaminobenzotrifluoride

An In-depth Technical Guide on the Core Physical Properties of 3,5-Diaminobenzotrifluoride

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of a compound is paramount for its application. This guide provides a detailed overview of the core , a key intermediate in the synthesis of various high-performance materials, including fluorinated aromatic polyimides.[1]

Summary of Physical Properties

The quantitative are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Melting Point | 87-89 °C | [1][2] |

| Boiling Point | 275.0 ± 40.0 °C (Predicted) | [1] |

| Density | 1.2773 g/cm³ (Estimate) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][3] |

| pKa | 3.66 ± 0.10 (Predicted) | [1][3] |

| Physical Form | Solid | [1] |

| Color | Brown | [1] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [1][3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its practical application. The following sections outline the key experimental protocols.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 4-chloro-3,5-dinitrobenzotrifluoride.[4][5]

Procedure:

-

A mixture of 4-chloro-3,5-dinitrobenzotrifluoride, a palladium on carbon catalyst, and magnesium oxide is prepared in a methanol solvent.[4]

-

The mixture is then treated with hydrogen gas.[4]

-

The reaction is heated to a temperature between room temperature and 125°C.[4]

-

The progress of the reaction can be monitored by gas chromatography to determine the yield of this compound.[4][5]

Characterization Protocols

Melting Point Determination: The melting point is determined using a standard melting point apparatus, such as a MEL-Temp II. The sample is placed in a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.[6]

Spectroscopic Analysis: Spectroscopic methods are essential for confirming the structure and purity of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier transform infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet. The absorption bands are reported in wavenumbers (cm⁻¹).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-frequency NMR spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.[6]

-

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron impact (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.[6][7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. This compound CAS#: 368-53-6 [amp.chemicalbook.com]

- 2. This compound | 368-53-6 [chemicalbook.com]

- 3. This compound CAS#: 368-53-6 [m.chemicalbook.com]

- 4. data.epo.org [data.epo.org]

- 5. JPH0768187B2 - Process for producing this compound - Google Patents [patents.google.com]

- 6. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-AMINO-5-CHLOROBENZOTRIFLUORIDE CAS#: 69411-05-8 [amp.chemicalbook.com]

An In-depth Technical Guide on the Solubility of 3,5-Diaminobenzotrifluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Diaminobenzotrifluoride (also known as 5-(Trifluoromethyl)-1,3-phenylenediamine), a key intermediate in pharmaceutical and materials science research. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on presenting the available qualitative information and provides a detailed experimental protocol for researchers to determine the solubility of this compound in specific organic solvents of interest.

Core Data Presentation: Solubility of this compound

The solubility of this compound is a crucial factor for its use in synthetic chemistry and formulation development. The following table summarizes the qualitative solubility information compiled from chemical supplier safety data sheets and databases. It is important to note that quantitative solubility data is not widely reported.

| Solvent | Solvent Type | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility (Qualitative) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 78.13 | 189 | Slightly Soluble[1] |

| Methanol | Polar Protic | 32.04 | 64.7 | Slightly Soluble[1] |

| Water | Polar Protic | 18.02 | 100 | Not Available[2][3] |

Note to Researchers: The term "slightly soluble" is a qualitative description. For applications requiring precise concentrations, it is imperative to determine the quantitative solubility in the specific solvent and at the desired temperature for your experimental conditions. The following experimental protocol provides a robust method for this determination.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following methodology details the determination of the solubility of this compound in a given organic solvent using the gravimetric method. This is a reliable and widely used technique for establishing the solubility of a solid compound.[4][5][6][7][8]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials or flasks with secure caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or beakers

-

Drying oven

-

Desiccator

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Drying:

-

Place the evaporation dish containing the filtered saturated solution in a drying oven. The oven temperature should be set below the boiling point of the solvent and the melting point of this compound (87-89 °C) to ensure the solvent evaporates without decomposing the solute.[1]

-

Continue heating until all the solvent has evaporated and a solid residue of this compound remains.

-

Transfer the evaporation dish to a desiccator to cool to room temperature. This prevents the absorption of atmospheric moisture.

-

-

Mass Determination and Solubility Calculation:

-

Once cooled, weigh the evaporation dish containing the dried this compound on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved (i.e., the difference between two consecutive weighings is negligible).

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the filtrate that was evaporated.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

References

- 1. 368-53-6 | CAS DataBase [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. scribd.com [scribd.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. solubilityofthings.com [solubilityofthings.com]

3,5-Diaminobenzotrifluoride: A Comprehensive Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of 3,5-Diaminobenzotrifluoride, a key intermediate in the synthesis of advanced polymers and pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed data, experimental methodologies, and a logical synthesis workflow.

Core Physicochemical Properties

The melting and boiling points are critical parameters for the handling, purification, and reaction setup of this compound. The experimentally determined and predicted values are summarized below.

| Property | Value | Source |

| Melting Point | 87-89 °C (literature) | [1] |

| Boiling Point | 275.0 ± 40.0 °C (Predicted) | [1] |

Experimental Protocols

While specific experimental determinations for the melting and boiling points of this compound are not detailed in the provided literature, standard and widely accepted methodologies are employed for such characterizations.

Melting Point Determination (Capillary Method)

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm. The capillary tube is then placed in a calibrated melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. This procedure is typically repeated to ensure accuracy.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is determined at a specific pressure, often atmospheric pressure. A sample of this compound would be placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask. The flask is heated, and the temperature is recorded when the liquid is boiling and its vapor is condensing on the thermometer bulb, resulting in a steady temperature reading. For higher accuracy, especially for compounds that may decompose at atmospheric pressure, vacuum distillation is employed, and the boiling point is reported along with the corresponding pressure.

Synthesis Pathway

This compound is a valuable building block in organic synthesis. A common synthetic route involves the reduction of a dinitro precursor. The following diagram illustrates a logical workflow for its preparation.

Caption: A logical workflow for the synthesis of this compound.

References

Spectroscopic Data of 3,5-Diaminobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3,5-Diaminobenzotrifluoride, a key intermediate in pharmaceutical and materials science. Due to the limited availability of published, collated experimental spectra for this specific molecule, this document focuses on predicted Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) data based on established principles of spectroscopy and data from analogous compounds. Furthermore, it outlines comprehensive experimental protocols for acquiring this data.

Predicted Spectroscopic Data

The structure of this compound, with two electron-donating amino (-NH₂) groups and one strongly electron-withdrawing trifluoromethyl (-CF₃) group on a benzene ring, dictates its characteristic spectral features. The following tables summarize the expected chemical shifts and vibrational frequencies.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| H-2, H-6 | 6.2 - 6.4 | Doublet (d) or Triplet (t) | JH-F ≈ 1-2 Hz | The two protons ortho to the -CF₃ group and meta to both -NH₂ groups. May appear as a triplet due to coupling with the fluorine atoms of the CF₃ group. |

| H-4 | 6.0 - 6.2 | Singlet (s) or Triplet (t) | JH-H ≈ 2-3 Hz | The proton para to the -CF₃ group and ortho to both -NH₂ groups. May appear as a triplet due to coupling with H-2 and H-6. |

| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | - | The chemical shift is solvent and concentration-dependent. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 (-CF₃) | 130 - 135 (q, JC-F ≈ 30-40 Hz) | The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| C-2, C-6 | 100 - 105 | Aromatic carbons ortho to the -CF₃ group. |

| C-3, C-5 (-NH₂) | 148 - 152 | Aromatic carbons attached to the amino groups. |

| C-4 | 98 - 102 | Aromatic carbon para to the -CF₃ group. |

| -CF₃ | 120 - 125 (q, JC-F ≈ 270-280 Hz) | The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant. |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CF₃ | -60 to -65 | Singlet (s) | Referenced to CFCl₃ at 0 ppm. The chemical shift for a CF₃ group on a benzene ring is typically in this range.[1] |

Table 4: Predicted FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3500 - 3300 | N-H Stretch | Medium - Strong | Asymmetric and symmetric stretching of the primary amine groups. Often appears as a doublet. |

| 3100 - 3000 | Aromatic C-H Stretch | Medium - Weak | Characteristic of C-H bonds on the benzene ring. |

| 1650 - 1580 | N-H Bend (Scissoring) & Aromatic C=C Stretch | Strong | Overlapping region for the amine bending and aromatic ring stretching vibrations. |

| 1350 - 1250 | C-N Stretch | Medium - Strong | Stretching vibration of the aromatic amine C-N bond. |

| 1300 - 1100 | C-F Stretch | Strong | The trifluoromethyl group exhibits strong absorption bands in this region. |

| 900 - 680 | Aromatic C-H Out-of-Plane Bend | Strong | The substitution pattern on the benzene ring will influence the exact position of these bands. |

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and FTIR spectra are crucial for accurate structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of aromatic amines like this compound is as follows:

-

Sample Preparation :

-

Accurately weigh 5-20 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for aromatic amines include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Acetone (Acetone-d₆).

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube, ensuring a liquid level of about 4-5 cm. Avoid introducing air bubbles.

-

-

Instrumental Analysis :

-

The NMR spectra should be recorded on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

-

For ¹⁹F NMR, the spectrometer must be equipped with a fluorine probe.[2][3]

-

Before data acquisition, the magnetic field should be shimmed to ensure homogeneity.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

-

For quantitative analysis, a sufficient relaxation delay (typically 5 times the longest T1 relaxation time) should be used.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples like this compound, the KBr pellet method is a common and effective technique for obtaining a transmission FTIR spectrum.

-

Sample Preparation (KBr Pellet Method) :

-

Gently grind approximately 1-2 mg of the this compound sample into a fine powder using a clean agate mortar and pestle.

-

Add about 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) powder to the mortar. KBr is transparent in the mid-IR region.

-

Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. This minimizes light scattering.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumental Analysis :

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the KBr pellet containing the sample in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally adequate.

-

Visualizations

Diagram of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Reactivity of Amine Groups in 3,5-Diaminobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amine groups in 3,5-Diaminobenzotrifluoride (3,5-DABTF). The presence of a strong electron-withdrawing trifluoromethyl (-CF3) group on the aromatic ring significantly modulates the basicity and nucleophilicity of the two amine groups, influencing their behavior in various chemical transformations. This document details the electronic effects of the -CF3 group, presents quantitative data on the basicity of related compounds, and provides detailed experimental protocols for key reactions such as acylation, diazotization, and alkylation. This guide is intended to be a valuable resource for researchers and professionals working with 3,5-DABTF in polymer chemistry, materials science, and drug development.

Introduction

This compound is a versatile aromatic diamine that serves as a valuable building block in the synthesis of high-performance polymers and specialty chemicals. The strategic placement of the trifluoromethyl group between the two amine functionalities imparts unique properties to the resulting materials, including enhanced thermal stability, improved solubility in organic solvents, and modified electronic characteristics. Understanding the reactivity of the amine groups in 3,5-DABTF is crucial for designing and optimizing synthetic routes to novel materials and pharmaceutical intermediates.

Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) significantly reduces the electron density on the aromatic ring and, consequently, on the nitrogen atoms of the amine groups. This deactivation has a profound impact on the basicity and nucleophilicity of the amines.

The electron-withdrawing nature of the trifluoromethyl group also diminishes the nucleophilicity of the amine groups, making them less reactive towards electrophiles compared to unsubstituted anilines. However, the amine groups in 3,5-DABTF retain sufficient nucleophilicity to participate in a variety of important chemical reactions, as detailed in the following sections.

Quantitative Data

For a comparative understanding of the electronic effects on the basicity of aniline derivatives, the following table summarizes the pKa values of the conjugate acids of aniline and related compounds.

| Compound | Structure | pKa of Conjugate Acid | Reference |

| Aniline | C₆H₅NH₂ | 4.60 | [Generic Textbook] |

| 3-Aminobenzotrifluoride | m-(CF₃)C₆H₄NH₂ | 3.49 | [1][2] |

| This compound | 3,5-(NH₂)₂C₆H₃CF₃ | Not Available |

The Hammett constants provide a quantitative measure of the electronic effect of a substituent on the reactivity of a functional group. For the trifluoromethyl group, the constants are:

| Substituent | σ_meta_ | σ_para_ | Reference |

| -CF₃ | 0.43 | 0.54 | [3] |

The positive values of the Hammett constants confirm the electron-withdrawing nature of the trifluoromethyl group.

Key Reactions and Experimental Protocols

The amine groups of this compound undergo several key reactions, including acylation, diazotization, and alkylation.

Acylation

Acylation of the amine groups in 3,5-DABTF is a fundamental reaction for the synthesis of polyamides and polyimides. The reaction proceeds by nucleophilic attack of the amine on a carboxylic acid derivative, such as an acid chloride or an anhydride.

Logical Relationship of Acylation:

Caption: General scheme for the acylation of this compound.

Experimental Protocol: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

This protocol describes a two-step process for the synthesis of a polyimide, involving the formation of a poly(amic acid) intermediate followed by thermal imidization.[4][5][6]

Materials:

-

This compound (3,5-DABTF)

-

Pyromellitic dianhydride (PMDA)

-

N,N-dimethylacetamide (DMAc), anhydrous

-

Nitrogen gas

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Addition funnel

-

Heating mantle with temperature controller

-

Glass plate for film casting

-

Vacuum oven

Experimental Workflow:

Caption: Workflow for the synthesis of a polyimide from 3,5-DABTF and PMDA.

Procedure:

-

Poly(amic acid) Synthesis:

-

In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve a stoichiometric amount of 3,5-DABTF in anhydrous DMAc.

-

Slowly add an equimolar amount of solid PMDA to the stirred solution in portions.

-

Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.

-

-

Imidization:

-

Cast the resulting viscous poly(amic acid) solution onto a clean, dry glass plate.

-

Place the glass plate in a vacuum oven and heat it according to the following temperature program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This thermal treatment facilitates the cyclodehydration of the poly(amic acid) to the corresponding polyimide.

-

After cooling to room temperature, the flexible polyimide film can be peeled off the glass plate.

-

Diazotization

The amine groups of 3,5-DABTF can be converted to diazonium salts by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid.[7] Due to the reduced basicity of the amine groups, diazotization of 3,5-DABTF may require more forcing conditions compared to more electron-rich anilines. The resulting bis(diazonium) salt is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring via Sandmeyer or related reactions.[8][9]

Diazotization and Sandmeyer Reaction Pathway:

Caption: General pathway for the diazotization of 3,5-DABTF and subsequent Sandmeyer reaction.

Experimental Protocol: Diazotization of this compound and subsequent Sandmeyer Reaction (Conceptual)

This protocol provides a general procedure for the diazotization of an aromatic amine and its subsequent conversion to a halide via the Sandmeyer reaction. Specific optimization for 3,5-DABTF may be required.[9][10]

Materials:

-

This compound (3,5-DABTF)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

-

Ice

Equipment:

-

Beaker or round-bottom flask

-

Magnetic stirrer

-

Thermometer

-

Dropping funnel

Procedure:

-

Diazotization:

-

Dissolve 3,5-DABTF in an excess of aqueous HCl or H₂SO₄, cooling the mixture to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution, maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a change in the color of the solution.

-

After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5°C.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of the copper(I) halide (e.g., CuCl) in the corresponding concentrated acid (e.g., HCl).

-

Slowly add the cold diazonium salt solution to the copper(I) halide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C to ensure complete decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution.

-

The product can then be isolated by extraction and purified by distillation or recrystallization.

-

Alkylation

N-alkylation of the amine groups in 3,5-DABTF can be achieved using alkyl halides or other alkylating agents. Due to the reduced nucleophilicity of the amines, this reaction may require more forcing conditions, such as higher temperatures or the use of a stronger base to deprotonate the amine. The reaction can proceed in a stepwise manner to yield mono- and di-alkylated products at each amine position.

Experimental Protocol: N-Alkylation of an Aniline Derivative (General Procedure)

This is a general protocol for the N-alkylation of an aniline, which can be adapted for 3,5-DABTF.[11][12]

Materials:

-

This compound (3,5-DABTF)

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A polar aprotic solvent (e.g., DMF, acetonitrile)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

Procedure:

-

Dissolve 3,5-DABTF in a suitable polar aprotic solvent.

-

Add a slight excess of the base to the solution.

-

Add the alkylating agent dropwise to the stirred mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-100°C) and monitor the progress of the reaction by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.

Conclusion

The reactivity of the amine groups in this compound is significantly influenced by the strong electron-withdrawing trifluoromethyl group. This results in reduced basicity and nucleophilicity compared to aniline. Despite this deactivation, the amine groups readily participate in important chemical transformations such as acylation to form high-performance polymers, and diazotization to produce versatile synthetic intermediates. A thorough understanding of the electronic effects and reaction conditions detailed in this guide will enable researchers and drug development professionals to effectively utilize 3,5-DABTF as a key building block in the creation of novel materials and molecules with tailored properties.

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. global.oup.com [global.oup.com]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diazotisation [organic-chemistry.org]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Trifluoromethyl Group's Influence on 3,5-Diaminobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing moiety can dramatically alter a molecule's physicochemical and pharmacokinetic properties. This technical guide provides an in-depth analysis of the effects of the trifluoromethyl group on the aromatic diamine, 3,5-Diaminobenzotrifluoride, by comparing its properties to its non-fluorinated analog, 1,3-diaminobenzene (m-phenylenediamine).

Physicochemical Properties: A Comparative Analysis

The introduction of a trifluoromethyl group onto the benzene ring of 1,3-diaminobenzene to form this compound results in significant changes to its fundamental physicochemical characteristics. These alterations, summarized in the table below, have profound implications for the compound's behavior in biological systems.

| Property | This compound | 1,3-Diaminobenzene | Effect of Trifluoromethyl Group |

| Molecular Weight ( g/mol ) | 176.14[1] | 108.14[2][3][4] | Increased |

| Melting Point (°C) | 87-89[3][5] | 63-66[2][3][6][7][8] | Increased |

| Boiling Point (°C) | 275.0 (Predicted)[3][5] | 282-284[2][3][5][6][8] | Slightly Decreased (Predicted) |

| Water Solubility | Slightly soluble in DMSO and Methanol[3][5] | 350 g/L at 25°C[3][6], Very soluble[2] | Decreased |

| pKa (Predicted) | 3.66 ± 0.10[3][5] | 5.11 and 2.50[3][8] | Decreased Basicity |

| logP | Not explicitly found, but expected to be higher | -0.33 to -0.39[2][3][9] | Increased Lipophilicity |

Key Observations:

-

Basicity (pKa): The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the electron density on the aromatic ring and, consequently, on the nitrogen atoms of the amino groups.[10][11] This leads to a lower predicted pKa for this compound compared to 1,3-diaminobenzene, indicating that it is a weaker base.[3][5][8]

-

Lipophilicity (logP): While a specific experimental logP value for this compound was not found, the trifluoromethyl group is well-known to increase lipophilicity.[6] This is in stark contrast to the negative logP value of 1,3-diaminobenzene, which indicates its hydrophilic nature.[2][3][9] This increased lipophilicity can enhance membrane permeability and improve binding affinity to biological targets.[6]

-

Solubility: The increased lipophilicity and altered intermolecular forces due to the trifluoromethyl group result in a marked decrease in water solubility for this compound compared to the highly water-soluble 1,3-diaminobenzene.[2][3][5][6]

-

Melting and Boiling Points: The higher melting point of this compound suggests stronger crystal lattice interactions, potentially due to dipole-dipole interactions involving the C-F bonds. The predicted boiling point is slightly lower than that of 1,3-diaminobenzene.[3][5][8]

Impact on Drug Development Properties

The observed changes in physicochemical properties have direct consequences for the potential of this compound as a building block in drug discovery:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism.[2][6] This can lead to a longer in vivo half-life of drug candidates incorporating this moiety, potentially allowing for less frequent dosing.[2][6]

-

Target Binding: The electron-withdrawing properties of the trifluoromethyl group can modulate the electronic environment of the molecule, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[6] This can lead to enhanced binding affinity and selectivity.

-

Bioavailability: The increased lipophilicity can improve absorption and membrane permeability, which are critical factors for oral bioavailability.[12] However, the reduced aqueous solubility may present formulation challenges that need to be addressed.

Experimental Protocols

Accurate determination of the physicochemical properties is crucial for understanding and predicting the behavior of drug candidates. Below are detailed methodologies for key experiments.

Determination of pKa by Spectrophotometry

This method is suitable for aromatic amines where the UV-Vis spectrum of the compound changes with protonation state.

Principle: The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions with different pH values. The Henderson-Hasselbalch equation is then used to calculate the pKa from the absorbance data.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the amine in a suitable organic solvent (e.g., methanol or DMSO).

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2.

-

Sample Preparation: For each buffer solution, add a small, constant volume of the stock solution to a known volume of the buffer in a cuvette.

-

Spectrophotometric Measurement: Measure the UV-Vis spectrum of each sample at a wavelength where the absorbance difference between the protonated and unprotonated forms is maximal.

-

Data Analysis: Plot the absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Determination of logP by the Shake-Flask Method

This is the traditional and most widely recognized method for determining the octanol-water partition coefficient.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer). The concentration of the compound in each phase is then measured, and the logP is calculated from the ratio of these concentrations.

Procedure:

-

Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and allowing the layers to separate.

-

Sample Preparation: Dissolve a known amount of the compound in the pre-saturated water phase.

-

Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution. Shake the mixture vigorously for a set period to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.

Determination of Aqueous Solubility

A common method for determining thermodynamic solubility is the shake-flask method.

Principle: An excess amount of the solid compound is equilibrated with the solvent (water or buffer) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous solvent.

-

Equilibration: Shake the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Filter or centrifuge the suspension to remove the undissolved solid.

-

Concentration Measurement: Determine the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., HPLC with a calibration curve).

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a dinitro precursor.[13]

Reaction Scheme:

4-Chloro-3,5-dinitrobenzotrifluoride is reduced using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst and magnesium oxide (MgO) in a methanol solvent. The magnesium oxide acts as a base to neutralize the hydrochloric acid formed during the reaction.

Detailed Protocol:

-

A reaction vessel is charged with 4-chloro-3,5-dinitrobenzotrifluoride, methanol, magnesium oxide, and a 5% palladium on carbon catalyst.

-

The vessel is purged with nitrogen and then pressurized with hydrogen gas.

-

The reaction mixture is heated and stirred. The progress of the reaction can be monitored by gas chromatography.

-

Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.

Biological Activity and Signaling Pathways

While the trifluoromethyl group is known to enhance the biological activity of many compounds, specific data on the biological targets and signaling pathways affected by this compound are not extensively reported in the public domain. It is primarily utilized as a versatile building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[12] The properties it imparts, such as metabolic stability and enhanced lipophilicity, are highly desirable in these applications. Further research is required to elucidate the specific biological activities of this compound itself.

Conclusion

The presence of a trifluoromethyl group in this compound profoundly alters its physicochemical properties compared to its non-fluorinated counterpart, 1,3-diaminobenzene. The key changes include a decrease in basicity, a significant increase in lipophilicity, and a reduction in aqueous solubility. These modifications are highly relevant in the context of drug discovery and development, often leading to improved metabolic stability, enhanced membrane permeability, and modulated target binding affinity. The synthetic accessibility of this compound, coupled with the advantageous properties conferred by the trifluoromethyl group, solidifies its importance as a valuable building block for the creation of novel and effective therapeutic agents.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1,3-Diaminobenzene(108-45-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 1,3-Phenylenediamine [webbook.nist.gov]

- 5. 1,3-diaminobenzene [stenutz.eu]

- 6. chembk.com [chembk.com]

- 7. 1,3-Phenylenediamine | 108-45-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. m-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 9. M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. data.epo.org [data.epo.org]

Methodological & Application

Application Notes and Protocols for Polyimide Synthesis Using 3,5-Diaminobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine-containing monomers into polyimide structures has been a pivotal strategy for developing high-performance polymers tailored for advanced applications. 3,5-Diaminobenzotrifluoride (3,5-DABTF) is a key aromatic diamine monomer utilized in the synthesis of fluorinated polyimides. The presence of the trifluoromethyl (-CF3) group imparts unique and desirable properties to the resulting polymers. These polyimides exhibit characteristics that are highly attractive for aerospace, microelectronics, and other demanding fields, including enhanced thermal stability, improved solubility in common organic solvents, lower dielectric constants, and excellent mechanical properties.[1]

This document provides detailed application notes and experimental protocols for the synthesis of polyimides using this compound with various aromatic dianhydrides. The information is intended to guide researchers and scientists in the successful synthesis and characterization of these advanced materials.

Key Properties of 3,5-DABTF-Based Polyimides

The introduction of the -CF3 group from 3,5-DABTF into the polyimide backbone leads to several significant improvements in material properties compared to their non-fluorinated analogues:

-

Enhanced Solubility: The bulky, space-filling nature of the trifluoromethyl group disrupts intermolecular chain packing, leading to increased free volume and improved solubility in a wider range of organic solvents. This facilitates easier processing and film casting.

-

Lower Dielectric Constant: The low polarizability of the C-F bond contributes to a reduction in the dielectric constant of the polyimide. This is a critical property for microelectronic applications, as it helps to reduce signal delay and crosstalk in integrated circuits.

-

High Thermal Stability: Aromatic polyimides are renowned for their exceptional thermal stability, and those derived from 3,5-DABTF are no exception. They exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures (Td).

-

Excellent Mechanical Properties: These polyimides typically form tough, flexible films with high tensile strength and modulus, making them suitable for applications requiring robust mechanical performance.

-

Optical Transparency: Fluorinated polyimides often exhibit improved optical transparency and reduced color intensity compared to traditional aromatic polyimides.

Experimental Protocols

The synthesis of polyimides from 3,5-DABTF and aromatic dianhydrides is typically carried out via a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide in the second step through thermal or chemical imidization.

General Two-Step Synthesis of Polyimides

Materials:

-

This compound (3,5-DABTF)

-

Aromatic Dianhydride (e.g., Pyromellitic dianhydride (PMDA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))

-

Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

-

Anhydrous Toluene (for azeotropic removal of water in some protocols)

-

Acetic Anhydride (for chemical imidization)

-

Pyridine or Triethylamine (catalyst for chemical imidization)

-

Methanol or Ethanol (for polymer precipitation)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Heating mantle with temperature controller

-

Dean-Stark trap (optional, for azeotropic imidization)

-

Glass plates for film casting

-

Vacuum oven

Protocol 1: Synthesis of Poly(amic acid) Solution

-

In a clean, dry three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of this compound in anhydrous DMAc or NMP. The concentration of the solution is typically between 15-20% (w/w).

-

Stir the solution under a gentle stream of dry nitrogen until the diamine is completely dissolved.

-

Gradually add an equimolar amount of the chosen aromatic dianhydride powder to the diamine solution in small portions over 30-60 minutes. The addition should be done carefully to control the exothermic reaction and maintain the temperature of the reaction mixture at room temperature (around 25°C).

-

After the complete addition of the dianhydride, continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed.

-